An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)phenol (CAS: 2357-33-7)
An In-depth Technical Guide to 4-Fluoro-2-(hydroxymethyl)phenol (CAS: 2357-33-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-(hydroxymethyl)phenol, also identified as 5-fluoro-2-hydroxybenzyl alcohol, is a fluorinated phenolic compound of significant interest in pharmaceutical research and development. Its primary relevance stems from its classification as a known impurity of Tavaborole, a topical antifungal agent.[1][2] Tavaborole functions by inhibiting fungal leucyl-tRNA synthetase, an enzyme crucial for protein synthesis, thereby halting fungal growth.[3][4] Understanding the chemical and biological properties of impurities like 4-Fluoro-2-(hydroxymethyl)phenol is critical for ensuring the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological relevance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties for 4-Fluoro-2-(hydroxymethyl)phenol is presented in Table 1. These properties are essential for its handling, formulation, and analysis.
Table 1: Physicochemical Data of 4-Fluoro-2-(hydroxymethyl)phenol [5]
| Property | Value |
| CAS Number | 2357-33-7 |
| Molecular Formula | C₇H₇FO₂ |
| Molecular Weight | 142.13 g/mol |
| IUPAC Name | 4-fluoro-2-(hydroxymethyl)phenol |
| Synonyms | 5-Fluoro-2-hydroxybenzyl alcohol, Tavaborole Impurity B |
| Appearance | Solid (predicted) |
| Melting Point | 69-71 °C |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Synthesis and Experimental Protocols
The synthesis of 4-Fluoro-2-(hydroxymethyl)phenol can be approached through two primary routes: the hydroxymethylation of 4-fluorophenol or the reduction of 5-fluoro-2-hydroxybenzaldehyde. While specific literature detailing a high-yield synthesis for this exact compound is sparse, plausible experimental protocols can be derived from established methodologies for similar transformations.
Synthesis via Reduction of 5-Fluoro-2-hydroxybenzaldehyde
This method involves the reduction of the aldehyde functional group of commercially available 5-fluoro-2-hydroxybenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Experimental Protocol:
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Dissolution: In a round-bottom flask, dissolve 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-Fluoro-2-(hydroxymethyl)phenol.
Logical Workflow for Synthesis via Reduction:
Caption: Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol via reduction.
Synthesis via Hydroxymethylation of 4-Fluorophenol
This route involves the direct introduction of a hydroxymethyl group onto the aromatic ring of 4-fluorophenol, ortho to the hydroxyl group. This can be achieved using formaldehyde in the presence of a base.
Experimental Protocol:
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Reaction Setup: In a suitable reaction vessel, dissolve 4-fluorophenol (1.0 eq) in an aqueous solution of a base such as sodium hydroxide.
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Addition of Formaldehyde: Add an aqueous solution of formaldehyde (1.0-1.2 eq) dropwise to the reaction mixture at room temperature.
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Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction by TLC.
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Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to isolate 4-Fluoro-2-(hydroxymethyl)phenol.
Logical Workflow for Synthesis via Hydroxymethylation:
Caption: Synthesis of 4-Fluoro-2-(hydroxymethyl)phenol via hydroxymethylation.
Spectral Data and Characterization
Detailed spectral analysis is crucial for the unambiguous identification and purity assessment of 4-Fluoro-2-(hydroxymethyl)phenol. While publicly available, detailed spectra are limited, the expected spectral characteristics are summarized below based on the compound's structure and general spectroscopic principles.
Table 2: Predicted and Expected Spectral Data for 4-Fluoro-2-(hydroxymethyl)phenol
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns due to H-H and H-F coupling, typically in the range of δ 6.5-7.5 ppm.- A singlet or doublet for the benzylic -CH₂- protons, likely around δ 4.5-5.0 ppm.- A broad singlet for the phenolic -OH proton, with a chemical shift that can vary depending on concentration and solvent.- A triplet or broad singlet for the alcoholic -OH proton. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm. The carbon bearing the fluorine atom will show a large ¹J(C-F) coupling constant.- The benzylic carbon (-CH₂OH) is expected around δ 60-65 ppm. |
| IR Spectroscopy | - A broad O-H stretching band for the phenolic and alcoholic hydroxyl groups in the region of 3200-3600 cm⁻¹.- C-O stretching vibrations in the fingerprint region, typically around 1200-1000 cm⁻¹.- Aromatic C=C stretching bands around 1600-1450 cm⁻¹.- A C-F stretching band, which can be found in the 1250-1000 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 142.- Fragmentation patterns may include the loss of water (M-18), a hydroxyl radical (M-17), and cleavage of the hydroxymethyl group. |
Biological Activity and Mechanism of Action
As an impurity of the antifungal drug Tavaborole, the biological activity profile of 4-Fluoro-2-(hydroxymethyl)phenol is of considerable interest. Tavaborole's mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase, which is essential for protein synthesis.[3][4]
Currently, there is a lack of specific studies on the biological activity of 4-Fluoro-2-(hydroxymethyl)phenol. However, based on the structure-activity relationships of phenolic compounds, some general predictions can be made. Phenolic compounds are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties. The presence of a fluorine atom can modulate a molecule's lipophilicity and metabolic stability, potentially influencing its biological effects.
Further research is required to determine if 4-Fluoro-2-(hydroxymethyl)phenol exhibits any antifungal activity, either synergistic or antagonistic to Tavaborole, or if it has any cytotoxic effects. Understanding the biological profile of this impurity is crucial for setting appropriate limits in the final drug product to ensure patient safety.
Potential Areas for Biological Investigation:
Caption: Potential areas for biological investigation.
Safety and Handling
Based on available safety data sheets, 4-Fluoro-2-(hydroxymethyl)phenol is considered harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
4-Fluoro-2-(hydroxymethyl)phenol is a key compound to study in the context of the pharmaceutical development of Tavaborole. This guide has provided an overview of its physicochemical properties, plausible synthetic routes with experimental protocols, and expected analytical characteristics. While specific data on its biological activity is currently limited, its structural similarity to other bioactive phenols suggests that further investigation is warranted. For researchers and drug development professionals, a thorough understanding of this and other impurities is essential for the development of safe and effective medicines.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tavaborole - Wikipedia [en.wikipedia.org]
- 4. From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-2-(hydroxymethyl)phenol | C7H7FO2 | CID 10606838 - PubChem [pubchem.ncbi.nlm.nih.gov]
